molecular formula C20H15FN4O2 B6575240 6-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1105196-54-0

6-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B6575240
CAS No.: 1105196-54-0
M. Wt: 362.4 g/mol
InChI Key: HKLBFRRMAJIEMI-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyridazinone core synthesis: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Coupling reactions: The final step often involves coupling the oxadiazole and pyridazinone intermediates under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydropyridazine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Often used in medicinal chemistry for their stability and bioactivity.

Uniqueness

The unique combination of the fluorophenyl, oxadiazole, and pyridazinone moieties in 6-(2-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one might confer distinct biological properties and chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-6-2-3-7-14(13)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-8-4-5-9-16(15)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLBFRRMAJIEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123449
Record name 6-(2-Fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105196-54-0
Record name 6-(2-Fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105196-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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